![molecular formula C15H18N6O4S B2737219 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034228-48-1](/img/structure/B2737219.png)
3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18N6O4S and its molecular weight is 378.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a methanesulfonyl group, a pyridine moiety, and an imidazolidine core, which are essential for its biological functions.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the imidazolidine ring suggests potential inhibition of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The pyridine and pyrazole groups may interact with specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives containing pyrazole and pyridine have shown promising results in inhibiting cancer cell proliferation.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (human colon cancer) and MCF7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Compounds with methanesulfonyl groups have been reported to possess antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, particularly against Gram-positive bacteria.
Research Findings :
A recent screening highlighted that derivatives of sulfonamides showed efficacy against Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial folic acid synthesis, crucial for DNA replication and cell division .
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | HCT116 | 15 | Induction of apoptosis |
Anticancer | MCF7 | 12 | Cell cycle arrest (G2/M phase) |
Antimicrobial | Staphylococcus aureus | 10 | Inhibition of folic acid synthesis |
Antimicrobial | Escherichia coli | 8 | Disruption of cell wall synthesis |
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that compounds similar to 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide exhibit significant anticancer properties. For instance, studies have shown that imidazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has potential applications in treating inflammatory diseases. Its structural analogs have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. The dual inhibition of these enzymes suggests that the compound may reduce inflammation effectively .
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound can interact favorably with proteins involved in cancer progression and inflammation, suggesting its potential as a lead compound for drug development .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the imidazolidine ring and the introduction of the methanesulfonyl and pyridine groups. Variations in the synthesis process can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties. These derivatives are being explored for their therapeutic potential across various disease models.
Data Table: Comparison of Biological Activities
Propriétés
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4S/c1-19-10-12(9-18-19)13-7-11(3-4-16-13)8-17-14(22)20-5-6-21(15(20)23)26(2,24)25/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEIJKOQZCBQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.